Di-tert-nonyl pentasulphide Di-tert-nonyl pentasulphide
Brand Name: Vulcanchem
CAS No.: 38622-35-4
VCID: VC16963479
InChI: InChI=1S/C18H38S5/c1-7-9-11-13-15-17(3,4)19-21-23-22-20-18(5,6)16-14-12-10-8-2/h7-16H2,1-6H3
SMILES:
Molecular Formula: C18H38S5
Molecular Weight: 414.8 g/mol

Di-tert-nonyl pentasulphide

CAS No.: 38622-35-4

Cat. No.: VC16963479

Molecular Formula: C18H38S5

Molecular Weight: 414.8 g/mol

* For research use only. Not for human or veterinary use.

Di-tert-nonyl pentasulphide - 38622-35-4

Specification

CAS No. 38622-35-4
Molecular Formula C18H38S5
Molecular Weight 414.8 g/mol
IUPAC Name 2-methyl-2-(2-methyloctan-2-ylpentasulfanyl)octane
Standard InChI InChI=1S/C18H38S5/c1-7-9-11-13-15-17(3,4)19-21-23-22-20-18(5,6)16-14-12-10-8-2/h7-16H2,1-6H3
Standard InChI Key ZNEZESLWGHMTHL-UHFFFAOYSA-N
Canonical SMILES CCCCCCC(C)(C)SSSSSC(C)(C)CCCCCC

Introduction

Chemical Identity and Structural Characteristics

Di-tert-nonyl pentasulphide belongs to the organosulfur compound family, with a molecular formula of C₁₈H₃₈S₅. Its structure consists of a five-sulfur (-S₅-) chain bonded to two tert-nonyl groups (C₉H₁₉). The tert-nonyl substituents impart steric hindrance, influencing reactivity and stability. Key structural features include:

  • Molar Mass: Approximately 434.8 g/mol.

  • Sulfur Content: ~36.8% by mass, critical for its role in vulcanization and lubrication.

  • Isomerism: Commercial preparations may contain polysulfide chains of varying lengths (e.g., S₃–S₈), though the pentasulfide form (S₅) dominates .

Table 1: Comparative Properties of Alkyl Polysulfides

PropertyDi-tert-nonyl PentasulphideDi-tert-dodecyl Pentasulfide
Molecular FormulaC₁₈H₃₈S₅C₂₄H₅₀S₅
Molar Mass (g/mol)434.8498.9
Melting Point (°C)< 0*< 0
Boiling Point (°C)> 200*> 200
SolubilityLipophilicLipophilic

*Estimated based on analog data .

Synthesis and Industrial Production

Synthetic Routes

Di-tert-nonyl pentasulphide is synthesized via thiol-sulfur reactions, where tert-nonyl mercaptan (C₉H₁₉SH) reacts with elemental sulfur under controlled conditions:

2C9H19SH+5SC9H19S5C9H19+H2S2 \text{C}_9\text{H}_{19}\text{SH} + 5 \text{S} \rightarrow \text{C}_9\text{H}_{19}\text{S}_5\text{C}_9\text{H}_{19} + \text{H}_2\text{S}

Key Reaction Parameters:

  • Temperature: 80–120°C to optimize sulfur incorporation.

  • Catalysts: Amines or metal oxides to accelerate sulfur chain elongation.

  • Solvents: Hydrocarbon media (e.g., toluene) to enhance reactant miscibility .

Industrial Scalability

Large-scale production employs continuous-flow reactors with in-line purification systems. Post-synthesis, distillation removes unreacted mercaptans and shorter polysulfides, yielding >95% purity. Challenges include controlling exothermic reactions and minimizing hazardous byproducts like hydrogen sulfide .

Physicochemical Properties and Stability

Solubility and Reactivity

  • Lipophilicity: High log KOW (estimated >8) limits aqueous solubility, favoring use in non-polar matrices.

  • Oxidative Stability: Resists atmospheric oxidation due to steric shielding of sulfur bonds, enhancing shelf life in industrial formulations .

Research Gaps and Future Directions

  • Toxicokinetics: Absence of absorption, distribution, metabolism, and excretion (ADME) data for di-tert-nonyl pentasulphide.

  • Ecotoxicology: Impacts on aquatic ecosystems remain unstudied despite lipophilic persistence.

  • Advanced Applications: Potential in energy storage (e.g., lithium-sulfur batteries) warrants exploration.

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